4-bromo-8-methoxyisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

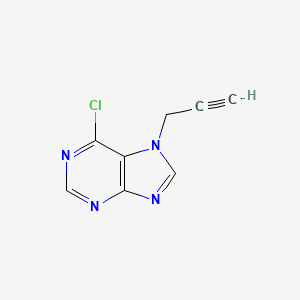

4-Bromo-8-methoxyisoquinoline is a halogenated heterocycle . It has the empirical formula C10H8BrNO and a molecular weight of 238.08 .

Molecular Structure Analysis

The molecular structure of 4-bromo-8-methoxyisoquinoline consists of a bromine atom and a methoxy group attached to an isoquinoline ring . The exact positions of these substituents on the ring can vary, leading to different isomers .Physical And Chemical Properties Analysis

4-Bromo-8-methoxyisoquinoline is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación

Synthesis Techniques and Structures

Synthesis of Bromoisoquinolines : The synthesis of bromo-7-methoxyisoquinoline was achieved using Jackson's modification of the Pomeranz-Fritsch ring synthesis. This process also yielded other complex compounds, suggesting a versatile use in synthetic organic chemistry (Armengol, Helliwell, & Joule, 2000).

Building Blocks for Antibiotics : Halogenated quinoline building blocks, including 4-bromo-3-fluoro-6-methoxyquinoline, are crucial in antimicrobial drug discovery. Their synthesis from readily available precursors demonstrates their potential in creating new antibiotics (Flagstad et al., 2014).

Reactions with Potassium Amide : Different isoquinolines with bromo and ethoxy substituents showed varying reactions when treated with potassium amide, indicating their reactivity and potential applications in organic reactions (Sanders, Dijk, & Hertog, 2010).

Medicinal Applications

Cytotoxic Evaluation of Aminoquinones : A study on the synthesis of various substituted isoquinolinequinones revealed their potential as cytotoxic agents against human tumor cell lines. This includes compounds derived from 4-methoxycarbonyl-3-methylisoquinolinequinone, indicating their application in cancer research (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).

Synthesis of Bromophenols for Drug Development : Brominated 1,2,3,4-tetrahydroisoquinolines isolated from the red alga Rhodomela confervoides highlight their significance in drug development, especially in the context of marine-derived natural products (Ma et al., 2007).

Chemical Reactions and Intermediates

Synthesis of Isoquinolinones : A method for synthesizing 4-substituted isoquinolinones was developed, showcasing the potential of 4-bromo-1(2H)-isoquinolinones as intermediates in complex organic syntheses (Sercel, Sanchez, & Showalter, 2007).

Rhodium-Catalyzed Synthesis : The formation of 4-bromo-1,2-dihydroisoquinolines through a rhodium-catalyzed process highlights their application in creating structurally complex organic molecules (He et al., 2016).

Synthesis of Methoxy‐indoloisoquinolines : The creation of methoxy‐indolo[2,1‐a]isoquinolines for cytostatic activity testing in various cancer cell lines indicates the potential medicinal applications of these compounds (Ambros, Angerer, & Wiegrebe, 1988).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 4-bromo-8-methoxyisoquinoline can be achieved through a multi-step process involving the bromination of isoquinoline followed by methoxylation of the resulting product.", "Starting Materials": [ "Isoquinoline", "Bromine", "Methanol", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Bromination of Isoquinoline", "Isoquinoline is reacted with bromine in acetic acid to yield 4-bromoisoquinoline.", "Step 2: Methoxylation of 4-bromoisoquinoline", "4-bromoisoquinoline is reacted with sodium hydroxide and hydrogen peroxide to yield 4-bromo-8-hydroxyisoquinoline.", "Step 3: Methylation of 4-bromo-8-hydroxyisoquinoline", "4-bromo-8-hydroxyisoquinoline is reacted with methanol and sodium acetate to yield 4-bromo-8-methoxyisoquinoline." ] } | |

Número CAS |

1784377-21-4 |

Nombre del producto |

4-bromo-8-methoxyisoquinoline |

Fórmula molecular |

C10H8BrNO |

Peso molecular |

238.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.